molecular formula C13H16ClN5O4 B12924896 8-Chloro-N-cyclopropyladenosine CAS No. 835900-50-0

8-Chloro-N-cyclopropyladenosine

Cat. No.: B12924896
CAS No.: 835900-50-0
M. Wt: 341.75 g/mol
InChI Key: JIDQNVMQGVLRNL-WOUKDFQISA-N
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Description

(2R,3R,4S,5R)-2-(8-Chloro-6-(cyclopropylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a complex organic compound that belongs to the class of nucleoside analogs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4S,5R)-2-(8-Chloro-6-(cyclopropylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol typically involves multiple steps, including the formation of the purine base, the introduction of the chloro and cyclopropylamino groups, and the coupling with a sugar moiety. Common reagents used in these steps include chlorinating agents, amines, and protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4S,5R)-2-(8-Chloro-6-(cyclopropylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of the purine ring or other functional groups.

    Substitution: Replacement of the chloro group with other nucleophiles.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary but often involve controlled temperatures and pH to ensure selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity, which can provide insights into nucleoside analog behavior and potential modifications.

Biology

Biologically, nucleoside analogs are often investigated for their ability to interfere with DNA or RNA synthesis, making them potential candidates for antiviral or anticancer therapies.

Medicine

In medicine, compounds like (2R,3R,4S,5R)-2-(8-Chloro-6-(cyclopropylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol are explored for their therapeutic potential, particularly in treating viral infections or cancer.

Industry

Industrially, these compounds may be used in the development of pharmaceuticals, where their synthesis and modification can lead to new drugs with improved efficacy and safety profiles.

Mechanism of Action

The mechanism of action for nucleoside analogs typically involves incorporation into DNA or RNA, leading to chain termination or mutations that inhibit viral replication or cancer cell proliferation. The molecular targets often include viral polymerases or cellular enzymes involved in nucleic acid synthesis.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other nucleoside analogs such as:

    Acyclovir: Used as an antiviral agent.

    Zidovudine: Used in the treatment of HIV.

    Gemcitabine: Used as a chemotherapeutic agent.

Uniqueness

What sets (2R,3R,4S,5R)-2-(8-Chloro-6-(cyclopropylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol apart is its specific structural features, such as the chloro and cyclopropylamino groups, which may confer unique biological activity or selectivity.

Properties

CAS No.

835900-50-0

Molecular Formula

C13H16ClN5O4

Molecular Weight

341.75 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-[8-chloro-6-(cyclopropylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C13H16ClN5O4/c14-13-18-7-10(17-5-1-2-5)15-4-16-11(7)19(13)12-9(22)8(21)6(3-20)23-12/h4-6,8-9,12,20-22H,1-3H2,(H,15,16,17)/t6-,8-,9-,12-/m1/s1

InChI Key

JIDQNVMQGVLRNL-WOUKDFQISA-N

Isomeric SMILES

C1CC1NC2=C3C(=NC=N2)N(C(=N3)Cl)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O

Canonical SMILES

C1CC1NC2=C3C(=NC=N2)N(C(=N3)Cl)C4C(C(C(O4)CO)O)O

Origin of Product

United States

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